Cas no 95798-23-5 (Benzyl 4-hydroxypiperidine-1-carboxylate)

Benzyl 4-hydroxypiperidine-1-carboxylate structure
95798-23-5 structure
Produktname:Benzyl 4-hydroxypiperidine-1-carboxylate
CAS-Nr.:95798-23-5
MF:C13H17NO3
MW:235.278983831406
CID:61810
PubChem ID:24873720

Benzyl 4-hydroxypiperidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzyl 4-hydroxypiperidine-1-carboxylate
    • Benzyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • Benzyl 4-hydroxy-1-piperidinecarboxylate
    • N-Benzyloxycarbonyl-4-Hydroxypiperidine
    • N-CBZ-4-HYDROXY-1-PIPERIDINE
    • 1-(Benzyloxycarbonyl)-4-piperidinol
    • 1-Benzyloxycarbonyl-4-hydroxypiperidine
    • 1-Benzyloxycarbonyl-4-piperidinol
    • 1-Carbobenzoxy-4-hydroxypiperidine
    • 1-Carbobenzoxy-4-piperidinol
    • 1-Cbz-4-hydroxypiperidine
    • 1-Cbz-4-piperidinol
    • 4-Hydroxy-1-piperidinecarboxylic Acid Benzyl Ester
    • 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester
    • (phenylmethyl) 4-oxidanylpiperidine-1-carboxylate
    • phenylmethyl 4-hydroxypiperidinecarboxylate
    • 4-hydroxy-N-CBZ-piperidine
    • 1-N-
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • 4-Hydroxy-1-(benzyloxycarbonyl)piperidine
    • 4-Hydroxypiperidine-1-carboxylic acid benzyl ester
    • N-(Benzyloxycarbonyl)-4-hydroxypiperidine
    • N-(Benzyloxycarbonyl)piperidin-4-ol
    • N-Cbz-piperidin-4-ol
    • Phenylmethyl 4-hydroxy-1-piperidinecarboxylate
    • benzyl 4hydroxy-1-piperidinecarboxylate
    • 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • MB02152
    • N-benzyloxycarbonyl piperidin-4-ol
    • N-CBZ-4-HYDROXYPIPERIDINE
    • SY010998
    • EN300-69989
    • benzyl 4-hydroxypiperidine-2-carboxylate
    • 1-(Benzyloxycarbonyl)piperidin-4-ol
    • AB6216
    • J-519809
    • 1-carbobenzyloxypiperidin-4-ol
    • JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • Z352927960
    • N-benzyloxycarbonyl-4-hydroxy-piperidine
    • benzyl 4-hydroxy-1-piperidine carboxylate
    • 1-(Carbobenzyloxy)piperidin-4-ol
    • SCHEMBL77639
    • CS-W008246
    • PS-6154
    • N-benzyloxycarbonyl 4-hydroxypiperidine
    • Benzyl 4-hydroxy-1-piperidinecarboxylate, 97%
    • 1-(Benzyloxycarbonyl)-4-hydroxypiperidine; 1-(Benzyloxycarbonyl)-4-piperidinol;
    • BCP12930
    • C13H17NO3
    • phenylmethyl 4-hydroxy-1-piperidine carboxylate
    • B0G
    • MFCD01863722
    • DTXSID60383265
    • B4869
    • AC-16354
    • AKOS009157555
    • 1-benzyloxycarbonylpiperidine-4-ol
    • 4-hydroxy-N-(benzyloxycarbonyl)piperidine
    • 95798-23-5
    • MDL: MFCD01863722
    • Inchi: 1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2
    • InChI-Schlüssel: JKIUUDJOCYHIGY-UHFFFAOYSA-N
    • Lächelt: O=C(N1CCC(O)CC1)OCC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 235.120843g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.5
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 3
  • Monoisotopenmasse: 235.120843g/mol
  • Monoisotopenmasse: 235.120843g/mol
  • Topologische Polaroberfläche: 49.8Ų
  • Schwere Atomanzahl: 17
  • Komplexität: 243
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: flüssig
  • Dichte: 1.554 g/mL at 25 °C(lit.)
  • Siedepunkt: 167 °C/0.2 mmHg(lit.)
  • Flammpunkt: Fahrenheit: 230° f
    Celsius: 110° c
  • Brechungsindex: n20/D 1.543(lit.)
  • PSA: 49.77000
  • LogP: 1.71780

Benzyl 4-hydroxypiperidine-1-carboxylate Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36-S37/39
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38

Benzyl 4-hydroxypiperidine-1-carboxylate Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Benzyl 4-hydroxypiperidine-1-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047349-5g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 98%
5g
¥46 2023-02-17
Enamine
EN300-69989-0.25g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-69989-2.5g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
2.5g
$25.0 2025-03-21
Enamine
EN300-69989-100.0g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
100.0g
$314.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4869-25G
Benzyl 4-Hydroxy-1-piperidinecarboxylate
95798-23-5 >98.0%(GC)
25g
¥190.00 2024-04-15
Enamine
EN300-69989-5.0g
benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 95.0%
5.0g
$32.0 2025-03-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LB713-100g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
100g
1240.0CNY 2021-08-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047349-100g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 98%
100g
¥282.00 2024-04-23
Ambeed
A173100-1g
Benzyl 4-hydroxypiperidine-1-carboxylate
95798-23-5 97%
1g
$6.0 2025-02-26
Chemenu
CM115938-100g
1-Cbz-4-hydroxypiperidine
95798-23-5 95%+
100g
$56 2024-07-18

Benzyl 4-hydroxypiperidine-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 rt; 8 h, rt
Referenz
Synthesis of reversible PAD4 inhibitors via copper-catalyzed C-H arylation of benzimidazole
Guo, Zhengwei; Shi, Lai; Wang, Bo; He, Gang; Wang, Yanming; et al, Science China: Chemistry, 2019, 62(5), 592-596

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, rt
1.2 Solvents: Dichloromethane ,  Water
Referenz
Synthesis of 5-amino- and 4-hydroxy-2-phenylsulfonylmethylpiperidines
Masse, Julien; Langlois, Nicole, Heterocycles, 2009, 77(1), 417-432

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol ;  1 h, 0 °C; 2 h, 0 °C → rt
Referenz
Transition-metal free C-N bond formation from alkyl iodides and diazonium salts via halogen-atom transfer
Zhang, Jing; Jiang, Min; Wang, Chang-Sheng ; Guo, Kai ; Li, Quan-Xin; et al, Nature Communications, 2022, 13(1),

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referenz
Preparation of heterocyclic tris carbamic acid esters as inhibitors of acyl-coenzyme A:cholesterol transferase and/or cholesterol ester hydrolase.
, European Patent Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 0 °C; 12 h, 0 °C → 20 °C
Referenz
Conjugated chemical inducers of degradation and methods of use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
Referenz
Novel sulfonamidocarboxamide compounds as NLRP3 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  40 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Referenz
Oxidation of Secondary Methyl Ethers to Ketones
Gilissen, Pieter J.; Blanco-Ania, Daniel; Rutjes, Floris P. J. T., Journal of Organic Chemistry, 2017, 82(13), 6671-6679

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
Referenz
Preparation of heterocyclic peptide derivatives as growth hormone secretagogues
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ,  Water ;  1 h, rt
1.2 Reagents: Water
Referenz
Cobalt-Catalyzed Chemoselective Isomerization of 2-Substituted Allyl Ethers Induced by Hydrogen Atom Transfer
Li, Nan ; You, Mengdi; Qiu, Xiaohan; Deng, Meng ; Kang, Guohui; et al, Asian Journal of Organic Chemistry, 2022, 11(11),

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, 0 °C
1.2 Reagents: Acetic acid ;  pH 6.5 - 7
Referenz
2,4-Thiazolidinedione derivatives as antidiabetic compounds having hypolipidemic, antihypertensive properties and their preparation and use for the treatment of diseases
, India, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Referenz
Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds
Sasano, Yusuke; Nagasawa, Shota; Yamazaki, Mai; Shibuya, Masatoshi; Park, Jaiwook; et al, Angewandte Chemie, 2014, 53(12), 3236-3240

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 5 h, 0 °C
Referenz
Preparation of heterocyclylaminopyrazine derivatives for use as CHK-1 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  cooled; 30 min, rt
Referenz
Preparation of fused bicyclic compounds, in particular 1-oxo-1,3-dihydroisoindole derivatives, as fibrinogen receptor antagonists and their use for treating thrombotic and other diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Catalysts: 1-Chloroethyl chloroformate Solvents: Methanol ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
Efficient chemoselective deprotection of silyl ethers using catalytic 1-chloroethyl chloroformate in methanol
Yeom, Chang-Eun; Kim, Young Jong; Lee, So Young; Shin, Yong Je; Kim, B. Moon, Tetrahedron, 2005, 61(52), 12227-12237

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
Treatment of congestive heart failure with growth hormone secretagogues
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Preparation of tetrahydronaphthyridine and hexahydropyridonaphthyridine derivatives as histamine H3 receptor antagonists
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  4.5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
Referenz
Oligospiroketals as novel molecular rods
Wessig, Pablo; Moellnitz, Kristian; Eiserbeck, Christiane, Chemistry - A European Journal, 2007, 13(17), 4859-4872

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 16 h, rt
Referenz
Synthesis of a novel cyclic prodrug of RGD peptidomimetic to improve its cell membrane permeation
Song, Xiaoping; Xu, Christine R.; He, Henry T.; Siahaan, Teruna J., Bioorganic Chemistry, 2002, 30(4), 285-301

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → 25 °C; 12 h, 25 °C
Referenz
Preparation of novel sulfonamide carboxamide compounds as NLRP3 inhibitors
, World Intellectual Property Organization, , ,

Benzyl 4-hydroxypiperidine-1-carboxylate Raw materials

Benzyl 4-hydroxypiperidine-1-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95798-23-5)Benzyl 4-hydroxypiperidine-1-carboxylate
A845469
Reinheit:99%
Menge:500g
Preis ($):175.0